2-(Bromomethyl)-4-fluoropyridine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

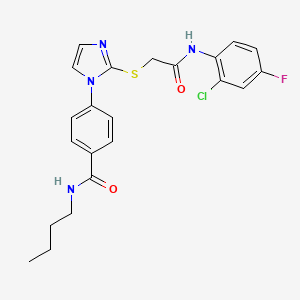

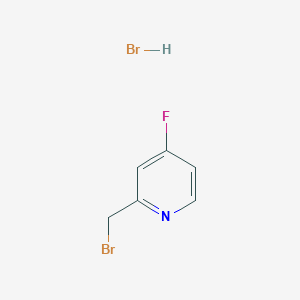

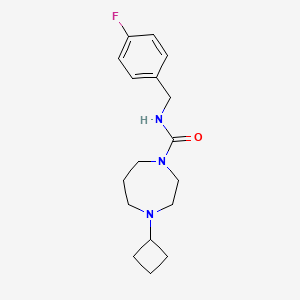

2-(Bromomethyl)-4-fluoropyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor . The empirical formula is C6H6BrN·HBr .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-4-fluoropyridine hydrobromide involves the reaction of 1-ethylpyrrolidine with bromoacetic acid and hydrobromic acid . The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions .Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)-4-fluoropyridine hydrobromide is C6H6BrN·HBr . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N . The SMILES string representation is BrCC1=CC=CC=N1 .Chemical Reactions Analysis

2-(Bromomethyl)-4-fluoropyridine hydrobromide is believed to act as an alkylating agent, which can modify the structure and function of biological molecules, such as proteins and nucleic acids.Physical And Chemical Properties Analysis

2-(Bromomethyl)-4-fluoropyridine hydrobromide is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Polymerization and Structural Analysis

The solution polymerization of 4-bromomethylpyridine has been extensively studied, revealing that the polymerization process involves a series of bimolecular reactions. It was found that oligomers demonstrate higher reactivity compared to monomers, a phenomenon attributed to a mesomeric effect. Additionally, the impact of different anions on the solubility and thermal stability of the resulting polymers was examined, with the Bis(trifluoromethylsulfonyl)imide anion producing the most stable and soluble polymers (Monmoton et al., 2008).

Chemical Synthesis and Functionalization

Research on fluoro aromatics has explored the deprotonation of 3-fluoropyridine, leading to the formation of lithium arylmagnesates. These magnesates were subsequently used in palladium-catalyzed cross-coupling reactions, offering a pathway for the chemical synthesis and functionalization of various compounds (Awad et al., 2004).

Catalytic Processes and Material Synthesis

A study highlighted the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, showcasing how catalytic amination conditions lead to specific bromide substitution products. The research delved into the nuances of chemoselectivity, shedding light on the intricate dynamics of chemical reactions and their potential applications in material synthesis (Stroup et al., 2007).

Radiosynthesis and Drug Development

The synthesis of 2-amino-5-[18F]fluoropyridines was achieved through a palladium-catalyzed reaction, marking a significant step in the field of radiosynthesis. This process is particularly noteworthy for its potential applications in drug development and medical imaging, providing valuable insights into the multifaceted uses of 2-(Bromomethyl)-4-fluoropyridine hydrobromide (Pauton et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-(bromomethyl)-4-fluoropyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFKHYWFYPEUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-fluoropyridine hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2610567.png)

![N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)